(Ala2)-亮氨酸脑啡肽

描述

(Ala2)-Leu-Enkephalin is a synthetic delta-opioid peptide . It has been used in various studies, including those investigating its effects on spinal cord ischemia-reperfusion injury .

Synthesis Analysis

The synthesis of (Ala2)-Leu-Enkephalin involves complex chemical reactions. One study used radioligand-binding-assay, a fast and precise screening technique, to screen new analogs of µ-opioid receptors .Molecular Structure Analysis

The molecular structure of (Ala2)-Leu-Enkephalin is complex. One study identified a mutation in the insulin gene from a Chinese MODY10 family, where the Ala2 residue is highly conserved across mammalian species .Chemical Reactions Analysis

Chemical reactions involving (Ala2)-Leu-Enkephalin are complex and can be influenced by various factors. For example, a study on reactive chemicals analysis suggested that the chemistry of a biomaterial directly contributes to its interaction with biological environments .Physical And Chemical Properties Analysis

The physical and chemical properties of (Ala2)-Leu-Enkephalin are crucial for its function. A tutorial on basic physical and chemical properties of (polymeric) materials highlighted these features .科学研究应用

质谱法标准化

(Ala2)-亮氨酸脑啡肽因其在碎裂过程和能量学方面的详细研究而被严格审查为质谱法的标准。它作为测试新仪器和方法的参考,提供有关离子比率、碰撞横截面和能量传递参数的见解。这促进了它在电喷雾或基质辅助激光解吸电离中作为“温度计分子”的使用,有助于衡量 MS/MS 光谱中的激发程度 (Sztáray 等人,2011)。

学习和记忆

研究表明脑啡肽,包括 (Ala2)-亮氨酸脑啡肽,在调节学习和记忆中发挥重要作用。它们通过位于血脑屏障外部的 δ 阿片受体起作用,影响大鼠和小鼠的条件性任务。这表明脑啡肽参与影响行为的外周机制,可能通过调节其在受体浓度的酶系统 (Martínez 等人,1988)。

神经退行性疾病

该肽与神经退行性疾病研究有关,特别是帕金森病,其中泛素-蛋白酶体系统 (UPS) 和自噬-溶酶体途径 (ALP) 发挥关键作用。错误折叠和聚集的蛋白质,可能受脑啡肽影响,导致该疾病的发病机制。了解这些途径及其对 (Ala2)-亮氨酸脑啡肽等肽的调节,可能导致治疗进展 (Pan 等人,2008)。

铅毒性和心血管调节

(Ala2)-亮氨酸脑啡肽的作用延伸到心血管研究,其中已注意到其对心血管系统活动调节的重要性。它在心脏外神经调节的突触前和突触后水平上表现出调节影响。此类心血管作用对于理解心肌缺血、心律失常和充血性心力衰竭至关重要,与阿片肽在这些疾病中作用的更广泛范围相关 (Osadchii 和 Pokrovskii,2000)。

未来方向

作用机制

Target of Action

(Ala2)-Leu-Enkephalin is a synthetic analog of the naturally occurring peptide enkephalin. It primarily targets opioid receptors in the central nervous system, particularly the delta (δ) and mu (μ) opioid receptors . These receptors play a crucial role in modulating pain perception and inducing analgesia .

Mode of Action

Upon administration, (Ala2)-Leu-Enkephalin binds to its target opioid receptors, mimicking the action of endogenous opioids . This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and the opening of potassium channels . These actions result in hyperpolarization of the neuron and reduction in neuronal excitability, thereby decreasing the perception of pain .

Biochemical Pathways

The primary biochemical pathway affected by (Ala2)-Leu-Enkephalin is the opioid signaling pathway . Upon binding to the opioid receptors, it inhibits the release of neurotransmitters such as substance P, gamma-aminobutyric acid (GABA), and glutamate . This inhibition disrupts the normal pain signaling pathway, leading to analgesia .

Pharmacokinetics

The pharmacokinetics of (Ala2)-Leu-Enkephalin involves its absorption, distribution, metabolism, and excretion (ADME). It is known that peptide drugs like (Ala2)-Leu-Enkephalin are generally subject to rapid degradation by peptidases, which can limit their bioavailability .

Result of Action

The primary result of (Ala2)-Leu-Enkephalin’s action is the induction of analgesia, or pain relief . By binding to opioid receptors and inhibiting pain signaling pathways, it effectively reduces the perception of pain . This makes it a potential therapeutic agent for managing acute and chronic pain conditions .

Action Environment

The action, efficacy, and stability of (Ala2)-Leu-Enkephalin can be influenced by various environmental factors. These include the presence of peptidases, which can degrade the compound and reduce its effectiveness . Additionally, factors such as pH and temperature can affect the stability of the compound . Understanding these factors is crucial for optimizing the use of (Ala2)-Leu-Enkephalin in pain management .

属性

IUPAC Name |

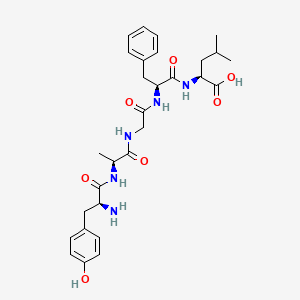

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUJMSMQIPIPTF-IMNFJDCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515342 | |

| Record name | L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Ala2)-Leu-Enkephalin | |

CAS RN |

60284-47-1 | |

| Record name | L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

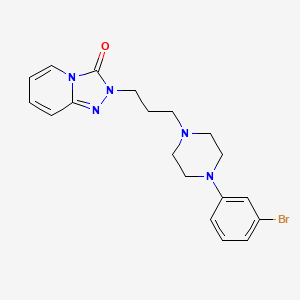

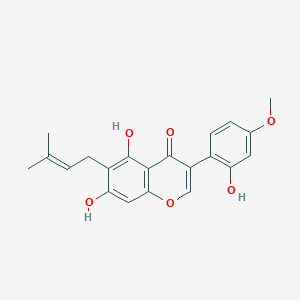

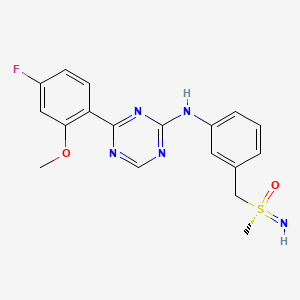

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)

![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)

![2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid](/img/structure/B1649300.png)